beta-Damascenone - d4
Description
Molecular Architecture and Isotopic Labeling Configuration
Beta-Damascenone-d4 possesses a molecular formula of C13H14D4O, representing the systematic replacement of four hydrogen atoms with deuterium isotopes in the parent beta-damascenone structure. The molecular weight of the deuterated compound is precisely 194.31 grams per mole, reflecting the mass contribution of the incorporated deuterium atoms. The isotopic labeling configuration specifically targets the butenone side chain, where deuterium substitution occurs at positions that maintain the compound's structural integrity while providing distinct analytical signatures.
The chemical identity is definitively established through its Chemical Abstracts Service number 217482-71-8, which distinguishes it from the non-deuterated parent compound. The isotopic labeling follows a systematic pattern that preserves the essential cyclohexadienyl ring system while modifying the aliphatic chain to incorporate the deuterium markers. This strategic placement of deuterium atoms ensures that the compound retains its chemical reactivity patterns while exhibiting sufficiently distinct mass spectrometric behavior for analytical applications.
The three-dimensional molecular architecture maintains the characteristic enone functionality, with the carbonyl group positioned adjacent to the cyclohexadiene ring system. The deuterium incorporation does not significantly alter the overall molecular geometry, ensuring that the compound maintains comparable chemical behavior to its non-deuterated counterpart. The isotopic substitution pattern creates a stable molecular framework that resists isotopic exchange under normal analytical conditions, making it an ideal internal standard for quantitative analysis.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H14D4O | |
| Molecular Weight | 194.31 g/mol | |
| Chemical Abstracts Service Number | 217482-71-8 | |
| Isotopic Labeling Position | Butenone chain | |
| Purity Grade | ≥95% |
Comparative Analysis of Deuterated vs. Non-deuterated β-Damascenone
The structural comparison between beta-damascenone-d4 and its non-deuterated analog reveals significant differences in molecular weight and spectroscopic properties while maintaining identical connectivity patterns. The parent compound beta-damascenone exhibits a molecular formula of C13H18O with a molecular weight of 190.28 grams per mole, representing a mass difference of approximately 4.03 atomic mass units compared to the deuterated version. This mass differential provides the fundamental basis for mass spectrometric differentiation and quantitative analysis applications.
The non-deuterated compound is characterized by the International Union of Pure and Applied Chemistry name (E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one, indicating the trans-configuration of the butenone side chain. The Chemical Abstracts Service number for the parent compound is 23726-93-4, establishing its distinct chemical identity. Both compounds belong to the enone functional group classification, characterized by the presence of a carbon-carbon double bond adjacent to a carbonyl group.
The deuterium substitution results in measurable changes in physical properties, including altered vibrational frequencies and modified chemical shift patterns in nuclear magnetic resonance spectroscopy. Research has demonstrated that compounds containing as few as two deuterium atoms can exhibit distinct electrophysiological response amplitudes compared to their non-deuterated counterparts, indicating that the isotopic substitution creates meaningful analytical differentiation. The isotopologue-specific responses suggest that the deuterium incorporation affects molecular recognition processes in biological and analytical systems.
The chemical stability of both compounds remains comparable under standard laboratory conditions, with the deuterated version exhibiting slightly enhanced stability due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. This kinetic isotope effect contributes to the analytical utility of the deuterated compound, as it provides consistent performance as an internal standard throughout extended analytical procedures.
| Parameter | β-Damascenone | β-Damascenone-d4 | Mass Difference |
|---|---|---|---|
| Molecular Weight (g/mol) | 190.28 | 194.31 | +4.03 |
| Molecular Formula | C13H18O | C13H14D4O | -4H, +4D |
| Chemical Abstracts Service Number | 23726-93-4 | 217482-71-8 | - |
| Isotopic Composition | Natural abundance | Deuterium-enriched | Enrichment factor |
Spectroscopic Signatures: Nuclear Magnetic Resonance, Infrared, and High-Resolution Mass Spectrometry
The spectroscopic characterization of beta-damascenone-d4 reveals distinct signatures that enable unambiguous identification and differentiation from its non-deuterated analog. Deuterium nuclear magnetic resonance spectroscopy provides the most direct evidence of successful isotopic incorporation, as deuterated compounds exhibit strong signals in deuterium nuclear magnetic resonance but absent peaks in proton nuclear magnetic resonance spectra. The deuterium nucleus possesses a spin quantum number of 1, unlike hydrogen-1 which has a spin of 1/2, resulting in different magnetic resonance behavior and spectral characteristics.
The deuterium nuclear magnetic resonance spectrum exhibits chemical shift values similar to those observed in proton nuclear magnetic resonance, but with significantly reduced resolution due to the smaller magnetic dipole moment of the deuteron relative to the proton. This spectroscopic technique serves as a definitive verification method for deuteration effectiveness, providing quantitative information about the extent and position of isotopic substitution. The quadrupolar nature of the deuterium nucleus introduces additional complexity to the spectral interpretation but offers valuable structural information about molecular dynamics and orientation.
Infrared spectroscopy reveals characteristic differences in the vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds. Historical studies of deuterated compounds have demonstrated that carbon-deuterium stretching vibrations typically appear in the range of 2050-2250 wavenumbers, distinctly separated from carbon-hydrogen stretching frequencies. The systematic shift in vibrational frequencies follows predictable patterns based on the reduced mass of the carbon-deuterium oscillator, providing reliable spectroscopic evidence for successful deuterium incorporation.
High-resolution mass spectrometry provides the most sensitive and specific analytical technique for beta-damascenone-d4 characterization. The compound exhibits characteristic fragmentation patterns that differ from the parent molecule due to the kinetic isotope effects associated with deuterium-containing bonds. While beta-damascenone typically shows intense fragments at mass-to-charge ratios of 69, 77, 91, 105, and 121, these values are not highly specific due to their common occurrence in terpene compounds. The molecular ion region, particularly the peaks at mass-to-charge ratios corresponding to the intact molecular structure, provides more reliable identification criteria for the deuterated analog.
The mass spectrometric analysis reveals that the high mass ions, including the molecular ion peak and major fragment ions, exhibit the expected mass shifts corresponding to the incorporated deuterium atoms. These isotopic patterns create distinctive spectral fingerprints that enable precise quantification when the deuterated compound is used as an internal standard in analytical applications. The enhanced selectivity achieved through tandem mass spectrometry techniques further improves the analytical utility of beta-damascenone-d4 in complex sample matrices.
| Spectroscopic Technique | Key Characteristics | Analytical Utility |
|---|---|---|
| Deuterium Nuclear Magnetic Resonance | Chemical shifts similar to proton nuclear magnetic resonance, reduced resolution | Verification of deuteration effectiveness |
| Proton Nuclear Magnetic Resonance | Absent signals for deuterated positions | Confirmation of isotopic substitution |
| Infrared Spectroscopy | Carbon-deuterium stretching at 2050-2250 cm⁻¹ | Structural characterization |
| High-Resolution Mass Spectrometry | Molecular ion at m/z 194.31, isotopic fragmentation patterns | Quantitative analysis and identification |
Properties
CAS No. |
217482-71-8 |
|---|---|
Molecular Formula |
C13H14D4O |
Molecular Weight |
194.312 |
Purity |
95% min. |
Synonyms |
beta-Damascenone - d4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Ionones: One common method involves the 1,3-carbonyl migration of ionones.
From Cyclohexenyl Aldehydes, Esters, and Acids: Another approach involves the nucleophilic attack on cyclohexenyl aldehydes, esters, or acids.
Industrial Production Methods: Industrially, beta-Damascenone can be synthesized from citral through a series of steps, including the preparation of beta-cyclocitral and subsequent reactions with allyl chloride and pre-activated magnesium.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Flavor and Fragrance Industry
Beta-Damascenone - d4 is recognized for its pleasant aroma, often described as floral or fruity. It is utilized in the formulation of perfumes, cosmetics, and food products to enhance sensory attributes. Its stability and compatibility with other fragrance components make it a valuable ingredient.
Table 1: Applications in Flavor and Fragrance
| Application Area | Description |
|---|---|
| Perfumes | Used as a key note in floral fragrances |
| Cosmetics | Incorporated for scent enhancement |
| Food Products | Added to beverages and confectioneries |
Biomedical Research
Recent studies have highlighted the potential therapeutic effects of this compound in biomedical applications, particularly its anti-inflammatory and anticancer properties.
Anti-inflammatory Effects
Research indicates that this compound can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. In vitro studies demonstrated that it effectively reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in endothelial cells and monocytes .
Case Study: Inhibition of Inflammatory Gene Expression
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Method : Human umbilical vein endothelial cells (HUVEC) were treated with LPS and TNF-α.
- Results : Significant reduction in mRNA levels of inflammatory markers was observed, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
This compound has shown promise in cancer research. It exhibited cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism involves inducing apoptosis while sparing normal cells .
Case Study: Anticancer Effects on Breast Cancer
- Objective : Assess the efficacy of this compound against breast cancer cells.
- Method : MTT assay was used to determine cell viability.
- Results : The compound induced significant apoptosis in cancer cells with minimal toxicity to normal cells.
Agricultural Applications
Recent findings suggest that this compound may enhance seedling vigor in crops such as tomato and tobacco when used as a growth regulator. This application could lead to improved agricultural productivity and crop quality .
Table 2: Agricultural Benefits
| Crop Type | Effect |
|---|---|
| Tomato | Enhanced seedling vigor |
| Tobacco | Improved growth rates |
Mechanism of Action
Beta-Damascenone exerts its effects primarily through its interaction with olfactory receptors. It binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic floral aroma . The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade .
Comparison with Similar Compounds
Beta-Ionone
- Structure: Beta-Ionone (C₁₃H₂₀O) shares a similar norisoprenoid backbone but features a cyclohexenyl ring instead of the cyclohexadienyl moiety in beta-Damascenone.
- Aroma Profile: Exhibits violet and cedarwood notes, with a higher odor detection threshold (ODT) of ~0.1 µg/L in wine compared to beta-Damascenone .
- Occurrence: Found in tomatoes, grapes, and roses. In tomatoes, beta-Ionone contributes to flavor intensity and consumer preference, often co-occurring with beta-Damascenone .
- Stability: Less prone to matrix-induced threshold elevation, making its sensory impact more direct compared to beta-Damascenone .
2-Phenylethyl Acetate (APA)
Ethyl Cinnamate
- Structure : Esterified cinnamic acid (C₁₁H₁₂O₂).
- Aroma Profile: Fruity (strawberry) with a threshold of ~1 µg/L. Beta-Damascenone lowers its detection threshold by 50% in model solutions, amplifying perceived sweetness .
Isomeric Comparisons
Beta-Damascenone exists as cis- and trans-isomers, with quantum chemical studies revealing differences in dipole moments (3.1–3.3 Debye for trans vs. 2.8–3.0 Debye for cis) and vibrational frequencies. The trans-isomer is more stable and prevalent in natural sources .
Matrix-Dependent Behavior
- Wine: Beta-Damascenone’s ODT increases 1,000-fold in red wine (50 µg/L) versus hydroalcoholic solutions (0.05 µg/L), reducing its direct impact but enhancing indirect modulation of other aromas .
- Beer : Levels rise from 6–25 ng/g in fresh beer to 210 ng/g after aging due to acid hydrolysis of glycosidic precursors .
- Citrus Juices: Thermal processing (e.g., pasteurization) increases beta-Damascenone content, contributing to off-flavors in stored orange juice .
Stability and Degradation Pathways
Beta-Damascenone degrades during fermentation (e.g., in beer wort) but regenerates during aging via acid-catalyzed release from glycosides. In contrast, beta-Ionone is more stable under similar conditions .
Data Tables
Table 1: Key Properties of Beta-Damascenone and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Odor Threshold (µg/L) | Primary Aroma Notes |
|---|---|---|---|---|
| Beta-Damascenone | C₁₃H₁₈O | 190.28 | 0.05 (solution), 50 (wine) | Rose, fruity |
| Beta-Damascenone-d4 | C₁₃H₁₄D₄O | 194.30 | N/A | Internal standard |
| Beta-Ionone | C₁₃H₂₀O | 192.30 | 0.1 (wine) | Violet, cedarwood |
| 2-Phenylethyl Acetate | C₁₀H₁₂O₂ | 164.20 | 3.7–3.2 (wine) | Rose, honey |
| Ethyl Cinnamate | C₁₁H₁₂O₂ | 176.21 | 1.0 (solution) | Strawberry, sweet |
Table 2: Occurrence in Natural Products
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
